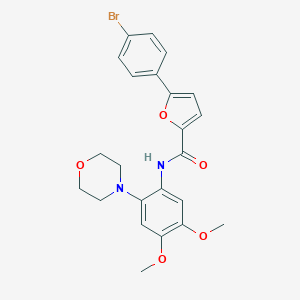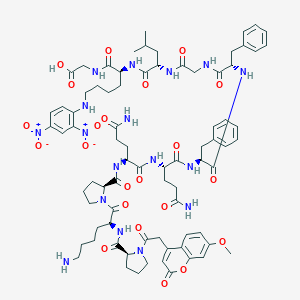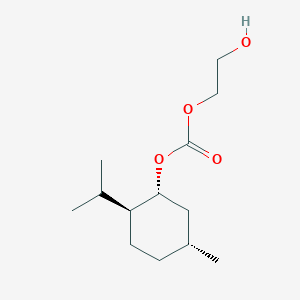![molecular formula C22H26ClN3O2 B235488 N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbenzamide](/img/structure/B235488.png)
N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CEP-1347 and belongs to the class of benzamides. CEP-1347 has been extensively studied for its neuroprotective properties and has shown promising results in the treatment of neurodegenerative diseases such as Parkinson's disease.
Wirkmechanismus
CEP-1347 exerts its neuroprotective effects by inhibiting the activation of the JNK pathway. The JNK pathway is involved in the regulation of cell death and survival. Inhibition of this pathway by CEP-1347 leads to the protection of neurons from cell death.
Biochemical and Physiological Effects:
CEP-1347 has been shown to have several biochemical and physiological effects. It has been found to protect dopaminergic neurons in animal models of Parkinson's disease. CEP-1347 has also been shown to reduce the production of pro-inflammatory cytokines, which are involved in the progression of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CEP-1347 is its neuroprotective properties. It has the potential to be used as a therapeutic agent for the treatment of neurodegenerative diseases such as Parkinson's disease. However, one of the limitations of CEP-1347 is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on CEP-1347. One of the areas of research is the development of more soluble analogs of CEP-1347 that can be administered more easily in vivo. Another area of research is the investigation of the potential therapeutic applications of CEP-1347 in other neurodegenerative diseases such as Alzheimer's disease. Additionally, the mechanisms of action of CEP-1347 need to be further elucidated to fully understand its neuroprotective properties.
Synthesemethoden
The synthesis of CEP-1347 involves several steps. The starting material for the synthesis is 3-chloro-2-nitroaniline, which is reacted with 4-isobutyryl-1-piperazine to form the corresponding amine derivative. This amine derivative is then reacted with 3-methylbenzoyl chloride to obtain the final product, CEP-1347.
Wissenschaftliche Forschungsanwendungen
CEP-1347 has been extensively studied for its neuroprotective properties. It has been shown to inhibit the activation of the c-Jun N-terminal kinase (JNK) pathway, which is involved in neuronal cell death. CEP-1347 has been found to protect dopaminergic neurons in animal models of Parkinson's disease and has the potential to be used as a therapeutic agent for the treatment of this disease.
Eigenschaften
Produktname |
N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbenzamide |
|---|---|
Molekularformel |
C22H26ClN3O2 |
Molekulargewicht |
399.9 g/mol |
IUPAC-Name |
N-[3-chloro-2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-3-methylbenzamide |
InChI |
InChI=1S/C22H26ClN3O2/c1-15(2)22(28)26-12-10-25(11-13-26)20-18(23)8-5-9-19(20)24-21(27)17-7-4-6-16(3)14-17/h4-9,14-15H,10-13H2,1-3H3,(H,24,27) |
InChI-Schlüssel |
BCSGQTBZPDGFHM-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2=C(C(=CC=C2)Cl)N3CCN(CC3)C(=O)C(C)C |
Kanonische SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C(=CC=C2)Cl)N3CCN(CC3)C(=O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B235422.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B235425.png)
![(4As,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxyspiro[1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-6,2'-1,3-dihydroindene]-7-one](/img/structure/B235426.png)

![(7Z,18E,20Z)-17-Ethyl-2,4,10,12,14,16-hexahydroxy-9-(hydroxymethyl)-3,7,11,13,15,21-hexamethyl-23-azatricyclo[22.3.1.05,27]octacosa-1,3,5(27),7,18,20,24-heptaene-6,22,26,28-tetrone](/img/structure/B235437.png)

![2,4-Difluoro-1-[3-fluoro-4-(4-propylphenyl)phenyl]benzene](/img/structure/B235440.png)

![(3E,7E)-2-hydroxy-8-[[(2R)-2-[[(E,5S,6S)-5-hydroxy-6-[(2R,3R)-3-phenyloxiran-2-yl]hept-2-enyl]amino]-3-(4-methoxyphenyl)propanoyl]amino]-4-methyl-6-oxonona-3,7-dienoic acid](/img/structure/B235443.png)
![N-[3-chloro-2-(4-methyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B235457.png)
![3-[[(10E,12E,18Z,20E)-5,7,9,23,25,27,31,33,34,35-decahydroxy-8,10,14,22,26,30-hexamethyl-15-[(E)-10-[(N'-methylcarbamimidoyl)amino]dec-6-en-2-yl]-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,18,20-tetraen-3-yl]oxy]-3-oxopropanoic acid](/img/structure/B235462.png)
![N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B235471.png)